7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
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Overview
Description
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one: is a homoisoflavonoid compound that can be isolated from the dried heartwood of Caesalpinia sappan. This compound is known for its potential biological activities, including anti-inflammatory properties .
Mechanism of Action
Mode of Action
It is suggested that it may have anti-inflammatory activity .
Result of Action
It is suggested that it may have anti-inflammatory activity , but more research is needed to confirm these effects and understand the underlying mechanisms.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound interacts with proteins involved in adipogenesis, inhibiting the formation of adipocytes. These interactions highlight the compound’s potential therapeutic applications in treating inflammatory diseases and obesity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in inflammatory cells, this compound inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation . In adipocytes, it downregulates genes involved in adipogenesis, leading to reduced fat cell formation. These effects underscore the compound’s potential in modulating cellular processes and treating related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound inhibits the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the expression of genes involved in adipogenesis, thereby inhibiting the formation of adipocytes. These molecular interactions highlight the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . These findings emphasize the importance of optimizing storage and handling conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-adipogenic effects without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the inflammatory response, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates metabolic pathways involved in adipogenesis, inhibiting the formation of adipocytes. These interactions highlight the compound’s potential in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . For instance, this compound is transported to inflammatory cells, where it exerts its anti-inflammatory effects . These findings underscore the importance of understanding the compound’s transport and distribution mechanisms to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . For instance, this compound localizes to the cytoplasm and nucleus of inflammatory cells, where it inhibits the expression of pro-inflammatory cytokines . These findings highlight the importance of subcellular localization in determining the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 4-hydroxybenzaldehyde with 7-hydroxy-4-chromanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the benzylidene moiety to a single bond, forming the corresponding chromanone derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid)
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanone derivatives.
Substitution: Various substituted chroman-4-one derivatives
Scientific Research Applications
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxybenzylidene)chroman-4-one
- 7-Hydroxy-3-(4-hydroxyphenyl)chroman-4-one
- 7-Hydroxy-3-(4-hydroxybenzyl)chroman-4-one
Uniqueness
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of both hydroxy groups and the benzylidene moiety contributes to its potent anti-inflammatory and antioxidant properties .
Properties
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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